molecular formula C12H10O2S B15204982 6-(2-Thienyl)-2,3-dihydro-1,4-benzodioxine

6-(2-Thienyl)-2,3-dihydro-1,4-benzodioxine

Cat. No.: B15204982
M. Wt: 218.27 g/mol
InChI Key: BUSIQQXNPQFPCP-UHFFFAOYSA-N
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Description

6-(2-Thienyl)-2,3-dihydro-1,4-benzodioxine is an organic compound that features a benzodioxine ring fused with a thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Thienyl)-2,3-dihydro-1,4-benzodioxine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-thienyl-substituted precursors with dihydroxybenzene derivatives in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and the use of solvents like methanol or ethanol to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced catalysts can further enhance the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions

6-(2-Thienyl)-2,3-dihydro-1,4-benzodioxine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-(2-Thienyl)-2,3-dihydro-1,4-benzodioxine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-Thienyl)-2,3-dihydro-1,4-benzodioxine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a benzodioxine ring and a thienyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H10O2S

Molecular Weight

218.27 g/mol

IUPAC Name

6-thiophen-2-yl-2,3-dihydro-1,4-benzodioxine

InChI

InChI=1S/C12H10O2S/c1-2-12(15-7-1)9-3-4-10-11(8-9)14-6-5-13-10/h1-4,7-8H,5-6H2

InChI Key

BUSIQQXNPQFPCP-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CC=CS3

Origin of Product

United States

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